3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-14(13)26-18(17)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLYVGLGOJIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,4-dimethoxyaniline with acetic anhydride to form 3,4-dimethoxyacetanilide. This intermediate is then subjected to a cyclization reaction with 2-bromo-3-formylbenzoic acid under basic conditions to yield the benzofuran core. The final step involves the amidation of the benzofuran derivative with an appropriate amine to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced benzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-Chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Key Differences :
- Substituent Variation : The chloroacetamido group replaces the acetamido group at the benzofuran 3-position, introducing a chlorine atom.
- Molecular Formula : C₁₉H₁₇ClN₂O₅ (vs. C₁₉H₁₈N₂O₅ for the acetamido analog), resulting in a higher molecular weight (388.8 g/mol vs. 354.4 g/mol) and altered polarity .
- Synthetic Implications : The chloro substituent may influence reactivity, enabling further derivatization (e.g., nucleophilic substitution) compared to the acetamido group.
Predicted Properties :
- Possible differences in toxicity profiles; chloroacetamides are often associated with higher electrophilicity and reactivity, which could correlate with increased cytotoxicity .
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives
Key Differences :
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a benzofuran core with acetamido and methoxy functional groups, contributing to its unique chemical reactivity and potential interactions with biological targets. Its molecular formula is and it has a molecular weight of 342.35 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. The compound's mechanism of action may involve:
- Enzyme Inhibition : It may bind to and inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | |
| 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide | MCF-7 (Breast) | 12.3 |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have been explored extensively. The compound's structural similarity to other active benzofurans suggests it may possess similar antibacterial effects.
- Study Results : In vitro studies indicated promising antibacterial activity against strains such as E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzofuran Derivative A | E. coli | 1.80 ± 0.25 | |
| Benzofuran Derivative B | Bacillus subtilis | 1.25 ± 0.60 |
Acetylcholinesterase Inhibition
Another area of interest is the potential for acetylcholinesterase (AChE) inhibition, which is relevant for Alzheimer's disease treatment. Compounds structurally related to this compound have shown varying degrees of AChE inhibition.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound X (related structure) | 0.55 ± 1.00 | |
| Eserine (standard inhibitor) | 0.10 ± 0.05 |
Comparative Analysis
When compared to other benzofuran derivatives, this compound exhibits unique properties due to its specific functional groups:
- Structural Similarities : Many benzofuran derivatives share a common core but differ in substituents that affect their biological activity.
- Unique Functional Groups : The acetamido and methoxy groups enhance lipophilicity and may improve interaction with biological targets.
Case Studies
Several case studies highlight the therapeutic potential of benzofuran derivatives:
- Case Study on Anticancer Activity : A study demonstrated that a similar benzofuran derivative exhibited significant cytotoxic effects against prostate cancer cells through apoptosis induction.
- Case Study on AChE Inhibition : Research on another derivative showed promising results in improving cognitive function in animal models by inhibiting AChE.
Q & A
Q. What are the established synthetic routes for 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step processes:
- Benzofuran Core Formation : Cyclization of substituted phenols or coupling reactions using Pd-catalyzed C-H arylation to construct the benzofuran scaffold .
- Amidation : Reaction of benzofuran-2-carboxylic acid derivatives with 3,4-dimethoxyphenylamine, often employing coupling agents like EDCI or HOBt in anhydrous DMF .
- Acetamido Group Introduction : Acylation using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. How is the structural characterization of this compound validated?
Methodological validation includes:
- NMR Spectroscopy : - and -NMR for confirming substituent positions and stereochemistry (e.g., distinguishing diastereomers in the cyclopenta[b]benzofuran system) .
- Mass Spectrometry (HRMS) : To verify molecular weight (CHNO, MW 535.5849) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical assignment, particularly for complex fused-ring systems .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .
- Stability Studies : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation of methoxy and acetamido groups; monitor via periodic NMR or LC-MS .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Employ Pd-catalyzed enantioselective C-H activation or organocatalytic methods to control stereocenters in the cyclopenta[b]benzofuran core .
- Dynamic NMR : Study ring-flipping or conformational changes to resolve overlapping stereochemical signals .
Q. What pharmacological targets are associated with this compound?
- Kinase Inhibition : Structural analogs (e.g., rocaglamides) inhibit eIF4A, a translation initiation factor, via stabilization of RNA-protein interactions .
- Apoptosis Induction : Evaluate mitochondrial membrane potential (JC-1 assay) and caspase-3/7 activation in cancer cell lines .
- In Vivo Models : Use xenograft mice to assess bioavailability and tumor suppression, with pharmacokinetic profiling via LC-MS/MS .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Impurity Profiling : Compare batches using HRMS and -NMR to rule out side products (e.g., deacetylated derivatives) .
- Target Validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., eIF4A) to confirm mechanism .
Q. What strategies optimize enzyme inhibition potency and selectivity?
- Structure-Activity Relationship (SAR) : Modify substituents on the dimethoxyphenyl group (e.g., replace methoxy with halogens) to enhance binding affinity .
- Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., PDB: 3JAG for eIF4A) to predict binding modes .
- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
Methodological Notes
- Stereochemical Assignments : Always correlate experimental data (NMR coupling constants, NOESY) with computational models (DFT calculations for dihedral angles) .
- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional readouts) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
